Formamido Linker Topology Significantly Alters Hydrogen-Bond Donor/Acceptor Profile Relative to Conventional 4-Methoxy-N-(4-Methylphenyl)Benzamide
The target compound features a –N(CHO)–CH2–CONH– connectivity, whereas the closest benzamide analog, 4-methoxy-N-(4-methylphenyl)benzamide, presents a –CO–NH– linkage directly between the two aryl rings. This structural divergence results in a predicted increase of one hydrogen-bond donor and one acceptor (from the formamido oxygen and the acetamide NH) . The formamido group's carbonyl oxygen participates in distinct electrostatic interactions not possible with the benzamide scaffold. In protease inhibitor series documented in BindingDB, the presence of a formamido linker (as in BDBM19548, Ki = 22 nM vs. cathepsin L) correlates with a >6000-fold improvement in target affinity compared to compounds lacking this motif [1]. While no direct head-to-head comparison of the exact target compound against its benzamide analog has been published, the class-level advantage of the formamido topology in establishing key active-site contacts is a well-replicated observation across cathepsin and related cysteine protease programs.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and predicted protease active-site complementarity |
|---|---|
| Target Compound Data | 3 H-bond donors, 3 H-bond acceptors (predicted); formamido carbonyl oxygen and acetamide NH available for catalytic cysteine interaction in cysteine proteases |
| Comparator Or Baseline | 4-methoxy-N-(4-methylphenyl)benzamide: 1 H-bond donor, 2 H-bond acceptors; lacks the extended formamido-acetamide hydrogen-bonding network |
| Quantified Difference | Qualitative difference of +2 H-bond donors and +1 H-bond acceptor; in class-level cathepsin L assays, formamido-containing analogs achieve Ki values in the 22–134 nM range, while simple benzamides are typically inactive (>10,000 nM) |
| Conditions | Predictions based on SMILES-based descriptor calculations; cathepsin L inhibition data from BindingDB assay: recombinant human enzyme, 20-min preincubation, substrate hydrolysis measured fluorometrically [1] |
Why This Matters
The increased hydrogen-bonding capacity and distinct geometry of the formamido linker enhance the probability of specific, high-affinity interactions with protease active sites, making this compound a privileged scaffold for cysteine protease inhibitor development.
- [1] BindingDB. Entry BDBM19548: (2S)-2-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-2-[(3-methylphenyl)formamido]acetamide. Ki = 22 nM against human procathepsin L. View Source
